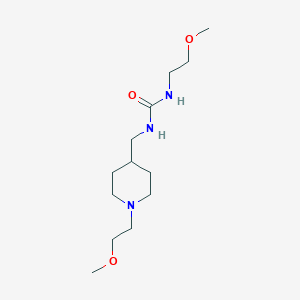
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and methoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with methoxyethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyethyl)piperidin-4-yl]methanol
- N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}cycloheptanecarboxamide
Uniqueness
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea stands out due to its dual methoxyethyl groups and urea linkage, which confer unique chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
生物活性
The compound 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a derivative of piperidine and urea, notable for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Piperidine Derivative : The piperidine ring is functionalized with a methoxyethyl group.
- Urea Formation : The methoxyethyl-piperidine derivative is reacted with isocyanates to form the urea linkage.
- Purification : The final product is purified using recrystallization techniques.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to engage with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
Key Mechanisms Include :
- Receptor Binding : Interactions with neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Neuropharmacological Studies :
- A study investigated its effects on anxiety-like behaviors in rodent models, showing significant anxiolytic properties at specific dosages.
- Results indicated a dose-dependent decrease in anxiety markers, suggesting potential therapeutic applications in anxiety disorders.
-
Antitumor Activity :
- In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
- The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Antimicrobial Properties :
- Another study assessed its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects, particularly against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Methoxyethyl)-3-piperidinylurea | Similar to target compound | Moderate receptor binding |
| 1-(2-Ethoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea | Ethoxy instead of methoxy | Reduced solubility, lower activity |
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-18-9-5-14-13(17)15-11-12-3-6-16(7-4-12)8-10-19-2/h12H,3-11H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPFQYUAQWCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














